2-Bromo-2,2-difluoroethanol

Divergent synthesis α-aminoacyl fluorides gem-difluoroepoxide

2-Bromo-2,2-difluoroethanol (CAS 420-94-0) is a halogenated alcohol featuring a gem-difluoromethylene group adjacent to a bromine-bearing carbon. This structure confers a unique combination of acidity, hydrogen-bonding capability, and dual reactivity (electrophilic bromine and nucleophilic oxygen) that distinguishes it from non-fluorinated or mono-halogenated ethanol analogs.

Molecular Formula C2H3BrF2O
Molecular Weight 160.946
CAS No. 420-94-0
Cat. No. B2956406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-2,2-difluoroethanol
CAS420-94-0
Molecular FormulaC2H3BrF2O
Molecular Weight160.946
Structural Identifiers
SMILESC(C(F)(F)Br)O
InChIInChI=1S/C2H3BrF2O/c3-2(4,5)1-6/h6H,1H2
InChIKeyZAIZJZXPWYLNLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-2,2-difluoroethanol (CAS 420-94-0): A Distinctive Bromodifluorinated Building Block for Precision Synthesis and Advanced Material Intermediates


2-Bromo-2,2-difluoroethanol (CAS 420-94-0) is a halogenated alcohol featuring a gem-difluoromethylene group adjacent to a bromine-bearing carbon . This structure confers a unique combination of acidity, hydrogen-bonding capability, and dual reactivity (electrophilic bromine and nucleophilic oxygen) that distinguishes it from non-fluorinated or mono-halogenated ethanol analogs . It is primarily employed as a versatile intermediate for pharmaceuticals, agrichemicals, and functional materials such as photoacid generators (PAGs) for semiconductor photolithography, owing to the facile conversion of its bromine atom into sulfonate leaving groups and its ability to install the valuable CF2 motif .

Why 2-Bromo-2,2-difluoroethanol Cannot Be Replaced by Generic Halogenated Ethanols or Non-Brominated Difluoro Analogs


Generic substitution of 2-bromo-2,2-difluoroethanol with simpler 2-haloethanols (e.g., 2-bromoethanol or 2-chloroethanol) or non-brominated 2,2-difluoroethanol fails because they lack the simultaneous presence of a good leaving group (bromine) and the strong electron-withdrawing gem-difluoro unit, which collectively govern pKa, hydrogen-bond donor ability, and the capacity to generate a key gem-difluoroepoxide intermediate in cascade reactions [1]. Replacing bromine with chlorine dramatically reduces leaving-group propensity, altering reaction rates and yields, while using 2-bromoethanol eliminates the unique CF2-imparted stabilization of reactive intermediates and the metabolic blocking effect essential in drug design . The exact combination of these features in 2-bromo-2,2-difluoroethanol is irreplaceable for applications requiring both a reactive handle for further derivatization and a difluoromethylene unit.

Quantitative Evidence for Selecting 2-Bromo-2,2-difluoroethanol Over Closest Analogs


Divergent Synthesis of α-Aminoacyl Fluorides vs. α-Fluoroamides via a Unique gem-Difluoroepoxide Intermediate

2-Bromo-2,2-difluoroethanol (as its 1,1-diaryl alcohol derivative) undergoes a base-induced cascade multiple-cleavage process with amines to selectively afford α-aminoacyl fluorides or α-fluoroamides, a divergent reactivity not observed with 2-chloro-2,2-difluoroethanol or 2-bromoethanol [1]. The reaction proceeds via a spectroscopically confirmed gem-difluoroepoxide intermediate, whose formation and subsequent regioselective opening are enabled by the unique leaving-group ability of bromine in the CF2Br environment [1].

Divergent synthesis α-aminoacyl fluorides gem-difluoroepoxide

Enhanced Acidity Relative to Non-Fluorinated 2-Bromoethanol Dictates Hydrogen-Bonding and Reactivity

The predicted pKa of 2-bromo-2,2-difluoroethanol (13.07 ± 0.10) is significantly lower than that of 2-bromoethanol (predicted pKa 13.82 ± 0.10) . This 0.75 pKa unit difference reflects the strong electron-withdrawing effect of the gem-difluoro group, which enhances the hydroxyl proton acidity and strengthens the compound's hydrogen-bond donor capacity .

pKa hydrogen bonding acidity

Higher Density and Polarizability vs. Non-Brominated 2,2-Difluoroethanol Improves Phase Behavior

2-Bromo-2,2-difluoroethanol exhibits a predicted density of 1.934 g/cm³, significantly higher than that of 2,2-difluoroethanol (measured density ~1.296 g/cm³) . This 49% increase in density arises from the heavy bromine atom and correlates with increased polarizability and altered phase-partitioning behavior, which can be advantageous in liquid-liquid extraction and biphasic reaction setups.

density refractive index polarizability

Superior Leaving-Group Reactivity Enables Efficient Sulfonate Ester Formation for PAG Intermediates

Patented processes demonstrate that 2-bromo-2,2-difluoroethanol undergoes smooth esterification and subsequent sulfination to yield 2-(alkylcarbonyloxy)-1,1-difluoroethanesulfonic acid salts, crucial intermediates for photoacid generators in 193-nm photoresists . The bromine atom serves as an excellent leaving group in the sulfination step, a transformation that is far less efficient with the corresponding 2-chloro-2,2-difluoroethanol due to the stronger C–Cl bond (bond dissociation energy: C–Br ≈ 285 kJ/mol vs. C–Cl ≈ 327 kJ/mol) [1].

Photoacid generator sulfonate ester leaving group

High-Value Application Scenarios Where 2-Bromo-2,2-difluoroethanol Provides a Decisive Advantage


Synthesis of Tunable α-Aminoacyl Fluoride and α-Fluoroamide Libraries for Medicinal Chemistry

The unique base-induced cascade cleavage of 2-bromo-2,2-difluoroethanol-derived alcohols provides a platform for divergent synthesis of two distinct classes of fluorinated amide derivatives (80% and 70% yield, respectively) . This is directly enabled by the gem-difluoroepoxide intermediate, a reaction manifold inaccessible to chloro or non-halogenated analogs. Medicinal chemists can rapidly generate compound libraries with the metabolically stable CF2 motif.

Manufacture of Photoacid Generators (PAGs) for 193-nm and EUV Photoresists

The patented process for converting 2-bromo-2,2-difluoroethanol into 1,1-difluoroethanesulfonic acid salts is a cornerstone of advanced PAG synthesis. The bromine atom's superior leaving-group ability (C–Br bond ~285 kJ/mol) ensures high-yield sulfination, a key quality-control parameter for semiconductor-grade materials.

Synthesis of Fluorinated Polymer Building Blocks and Functional Materials

The compound serves as a raw material for fluorine-containing polymers and solid electrolytes for fuel cells, as outlined in the foundational process patent . Its higher density (1.934 g/cm³) and polarizability compared to 2,2-difluoroethanol can be exploited to tune the refractive index and thermal stability of the final polymeric material.

Late-Stage Difluoroethanol Motif Installation via Radical Smiles Rearrangement

2-Bromo-2,2-difluoroethanol couples efficiently with sulfonyl chlorides to form precursors for visible-light-mediated radical Smiles rearrangements, enabling the direct introduction of the difluoroethanol moiety into complex aryl and heteroaryl systems [1]. This method provides a distinct disconnection strategy for medicinal chemistry programs requiring the CF2CH2OH pharmacophore.

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